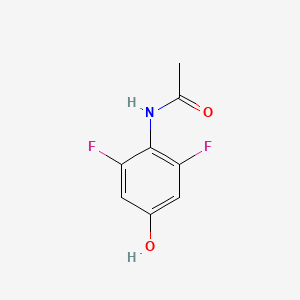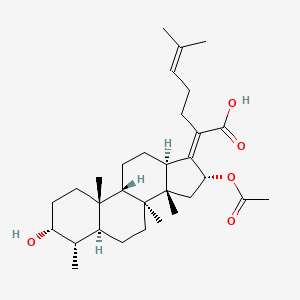
11-Deoxy Fusidic Acid
Übersicht
Beschreibung
11-Deoxy Fusidic Acid is a biochemical used for proteomics research . It is an impurity of the bacteriostatic antibiotic, Fusidic Acid . The molecular formula of 11-Deoxy Fusidic Acid is C31H48O5 and its molecular weight is 500.71 g/mol .
Synthesis Analysis
The synthesis of 11-Deoxy Fusidic Acid derivatives has been reported in several studies . For instance, a study reported the synthesis of two series of Fusidic Acid (FA) derivatives, including 11-Deoxy Fusidic Acid . Another study reported the inclusion complexes between fusidate, 3-keto fusidate, 11-keto fusidate, and 11-deoxy fusidate with α-, β-, and γ-cyclodextrin .
Molecular Structure Analysis
The molecular structure of 11-Deoxy Fusidic Acid has been studied using various techniques . For example, the inclusion complexes between fusidate, 3-keto fusidate, 11-keto fusidate, and 11-deoxy fusidate and α-, β-, and γ-cyclodextrin were studied using capillary electrophoresis .
Chemical Reactions Analysis
The chemical reactions involving 11-Deoxy Fusidic Acid have been studied in the context of its inclusion complexes with cyclodextrins . The study found that 3-keto-, 11-keto- and 11-deoxy-fusidate formed stronger complexes compared to fusidate, probably due to a decrease in hydrophilicity caused by the reduced number of hydroxyl groups .
Wissenschaftliche Forschungsanwendungen
Pharmacological Activities
Fusidic Acid derivatives, including 11-DFA, have shown a wide range of pharmacological activities. These include antibacterial, antimalarial, antituberculosis, anticancer, tumor multidrug resistance reversal, anti-inflammation, antifungal, and antiviral activities both in vivo and in vitro . The structural modification and biological activities of these derivatives are extensively studied, providing valuable information for drug exploration .
Medical Research Applications
In medical research, 11-DFA is studied for its potential to combat antibiotic resistance. Studies have focused on the prevalence of fusidic acid-resistant strains of Staphylococcus aureus, and 11-DFA’s role in understanding and addressing this resistance is of significant interest .
Biological Role
The role of 11-DFA in biology is linked to its parent compound, Fusidic Acid, which is a natural tetracyclic triterpene isolated from fungi. It has been used clinically for systemic and local staphylococcal infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) . Understanding the biological activities and structure–activity relationship (SAR) of 11-DFA can contribute to the development of new therapeutic agents .
Biochemical Impact
11-DFA’s impact on biochemistry is significant due to its interaction with bacterial protein synthesis. Fusidic Acid, from which 11-DFA is derived, binds to elongation factor G (EF-G) and acts as an inhibitor of protein synthesis . This mechanism is crucial for its antibacterial properties and is a point of study for developing new antibiotics with similar or improved efficacy.
Experimental Applications
Experimentally, 11-DFA is used in the development of novel drug delivery systems, such as nanoemulsions, which enhance the antibacterial activity of compounds like Fusidic Acid . These experimental applications are pivotal in advancing the field of topical antibacterial treatments and could lead to more effective therapies for skin infections.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 11-Deoxy Fusidic Acid, like its parent compound Fusidic Acid, is the elongation factor G (EF-G) in bacteria . EF-G plays a crucial role in bacterial protein synthesis, specifically in the translocation step .
Mode of Action
11-Deoxy Fusidic Acid interacts with its target, EF-G, by binding to it and inhibiting its function . This interaction prevents the translocation of EF-G from the ribosome, thereby interfering with bacterial protein synthesis .
Biochemical Pathways
The inhibition of EF-G disrupts the protein synthesis pathway in bacteria, leading to a halt in their growth and reproduction . This disruption affects downstream effects such as the production of essential proteins for bacterial survival and virulence.
Pharmacokinetics
Fusidic Acid has been shown to have a 2-compartment disposition model with saturable absorption . It also exhibits accumulation, indicating that plasma exposure after multiple doses is higher than for single doses . The 11-Deoxy Fusidic Acid forms strong complexes with γ-cyclodextrin, which could potentially influence its bioavailability .
Result of Action
The molecular and cellular effects of 11-Deoxy Fusidic Acid’s action primarily involve the inhibition of bacterial growth. By disrupting protein synthesis, it prevents bacteria from producing essential proteins, thereby halting their growth and reproduction .
Action Environment
The action, efficacy, and stability of 11-Deoxy Fusidic Acid can be influenced by various environmental factors. While specific studies on 11-Deoxy Fusidic Acid are limited, research on Fusidic Acid suggests that factors such as pH, temperature, and presence of other compounds can affect its activity
Eigenschaften
IUPAC Name |
(2Z)-2-[(3R,4S,5S,8S,9S,10S,13R,14S,16R)-16-acetyloxy-3-hydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O5/c1-18(2)9-8-10-21(28(34)35)27-23-11-12-26-29(5)15-14-24(33)19(3)22(29)13-16-30(26,6)31(23,7)17-25(27)36-20(4)32/h9,19,22-26,33H,8,10-17H2,1-7H3,(H,34,35)/b27-21-/t19-,22-,23-,24+,25+,26-,29-,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQFIBYNKGFJIX-SXBPZAMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3(C(C2(CCC1O)C)CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)CC[C@@H]\4[C@@]3(C[C@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747494 | |
| Record name | (3alpha,4alpha,5alpha,8alpha,9beta,13alpha,14beta,16alpha,17Z)-16-(Acetyloxy)-3-hydroxy-4,8,14-trimethyl-18-norcholesta-17,24-dien-21-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Deoxy Fusidic Acid | |
CAS RN |
1013937-16-0 | |
| Record name | (3alpha,4alpha,5alpha,8alpha,9beta,13alpha,14beta,16alpha,17Z)-16-(Acetyloxy)-3-hydroxy-4,8,14-trimethyl-18-norcholesta-17,24-dien-21-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,5,6-Triazabicyclo[3.1.0]hexane,2,2,6-trifluoro-4-methyl-(9CI)](/img/no-structure.png)
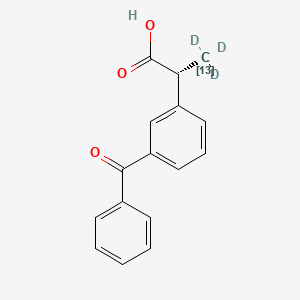
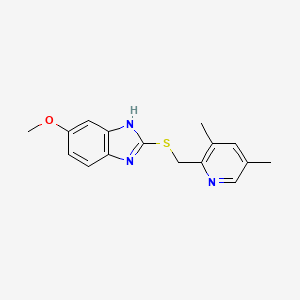
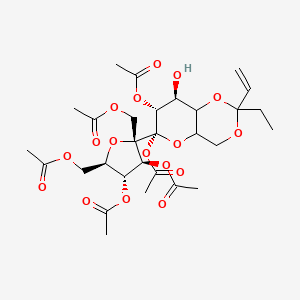
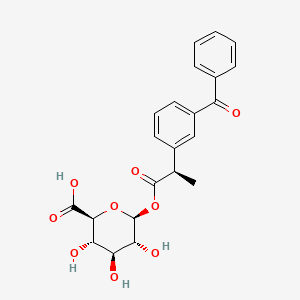
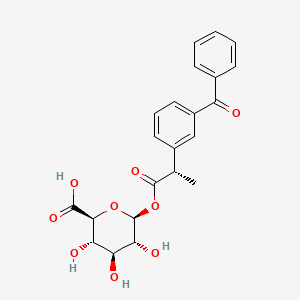
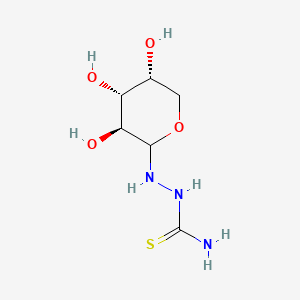


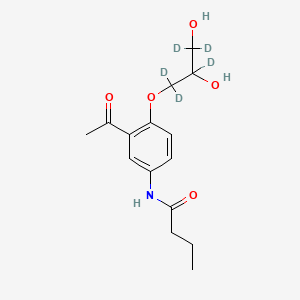
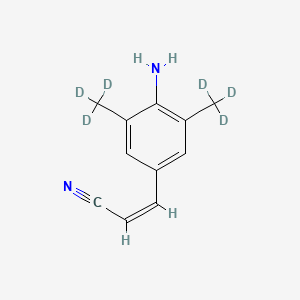
![5,7-Diphenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Ethyl Ester](/img/structure/B589308.png)
